

Physical and chemical properties of phenyl nitrite

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Compound of Interest

Compound Name: Phenyl nitrite

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Phenyl Nitrite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl nitrite ($C_6H_5NO_2$) is an aromatic nitrosooxy compound that serves as a significant, albeit transient, intermediate in various chemical transformations. Its high reactivity and inherent instability make it a challenging molecule to isolate and characterize, yet its role in photochemical reactions and as a potential biological effector warrants a thorough understanding of its physical and chemical properties. This technical guide provides a consolidated overview of the available data on **phenyl nitrite**, including its structure, properties, synthesis, and reactivity, with a focus on experimental and computational insights relevant to researchers in the chemical and pharmaceutical sciences.

Physical and Chemical Properties

Due to its instability, many of the physical properties of **phenyl nitrite** have not been experimentally determined under standard conditions. The data presented below combines information from computational models and studies of **phenyl nitrite** trapped in inert matrices at low temperatures.

Tabulated Physical and Chemical Data

Property	Value	Source/Method
Molecular Formula	C ₆ H ₅ NO ₂	-
Molecular Weight	123.11 g/mol	PubChem[1]
Appearance	Unstable, typically generated in situ	Inferred from related studies
Boiling Point	Estimated: ~150-170 °C	Computational Prediction*
Melting Point	Not available	-
Density	Not available	-
Solubility	Expected to be soluble in common organic solvents (e.g., ether, benzene, chlorinated solvents)	Inferred from structural similarity
Isomerism	Exists as cis and trans conformers, with the trans form being slightly more stable.	Infrared Spectroscopy[2]

*Note: The boiling point is an estimation based on computational models and has not been experimentally verified due to the compound's instability.

Synthesis and Purification

The synthesis of **phenyl nitrite** is challenging due to its lability. The most common approach involves the reaction of a phenoxide salt with a nitrosylating agent or the reaction of phenol with nitrous acid, generated in situ.

General Experimental Protocol: Synthesis of Aryl Nitrites

This protocol describes a general method for the synthesis of aryl nitrites from phenols, which can be adapted for the synthesis of **phenyl nitrite**.

Materials:

- Phenol (or a substituted phenol)
- Sodium nitrite (NaNO_2)
- A strong acid (e.g., sulfuric acid or hydrochloric acid)
- An organic solvent (e.g., diethyl ether or dichloromethane)
- Anhydrous sodium sulfate or magnesium sulfate
- Ice bath

Procedure:

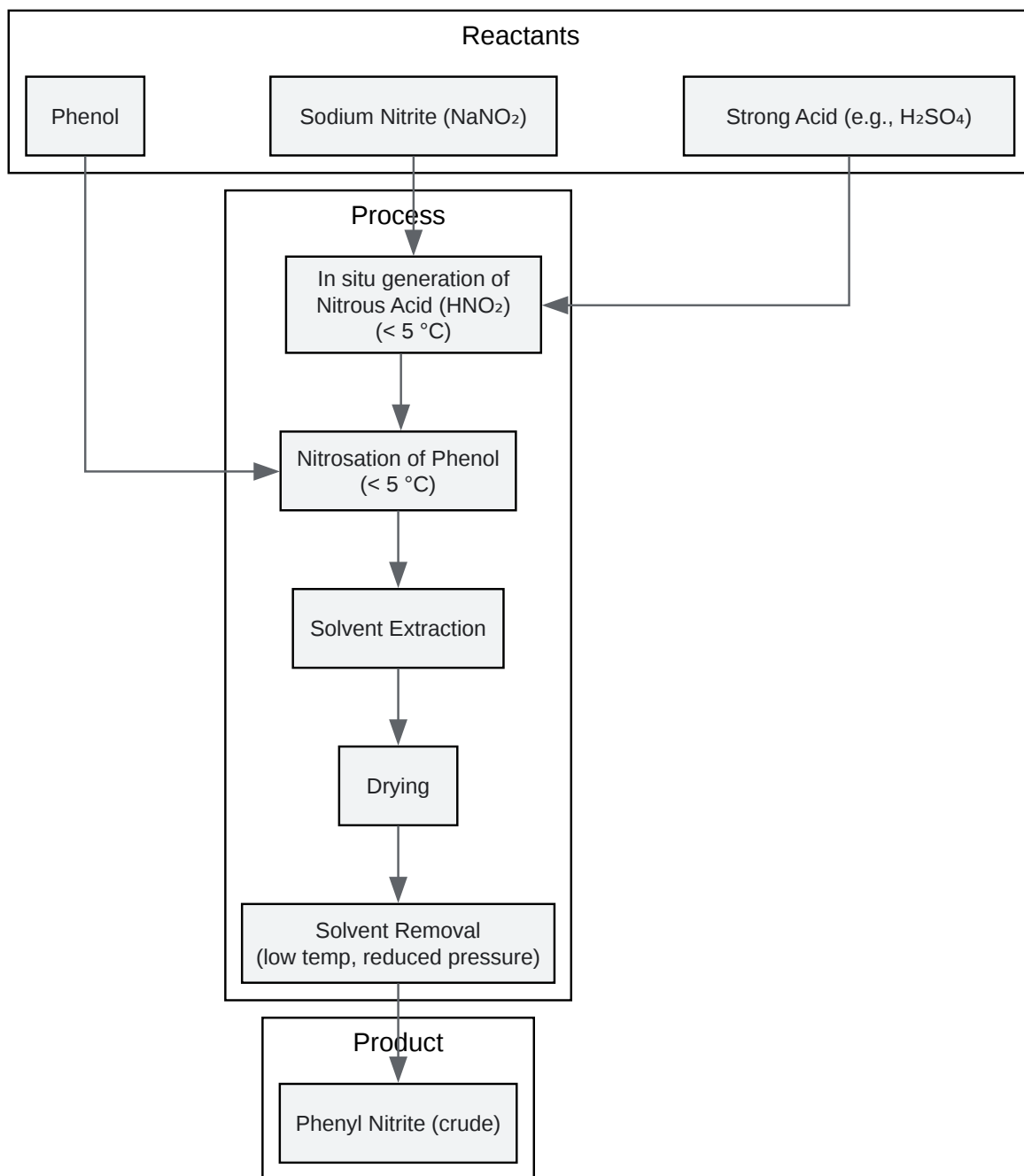
- **Preparation of Nitrous Acid:** In a flask equipped with a dropping funnel and a magnetic stirrer, a solution of sodium nitrite in water is cooled in an ice bath. A pre-chilled solution of the strong acid is added dropwise to the cold sodium nitrite solution with vigorous stirring to generate nitrous acid in situ. The temperature should be maintained below 5 °C to prevent the decomposition of nitrous acid.
- **Nitrosation of Phenol:** A solution of phenol in a suitable organic solvent is cooled in a separate ice bath. The freshly prepared cold nitrous acid solution is then added slowly to the phenol solution with continuous stirring.
- **Reaction Quenching and Extraction:** After the addition is complete, the reaction mixture is stirred for a specified time at low temperature. The organic layer is then separated, and the aqueous layer is extracted with the organic solvent.
- **Washing and Drying:** The combined organic extracts are washed with cold water and a cold, dilute sodium bicarbonate solution to remove any unreacted acid, followed by a final wash with cold water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.
- **Solvent Removal:** The solvent is removed under reduced pressure at a low temperature to obtain the crude aryl nitrite.

Purification:

Due to the thermal and photochemical instability of **phenyl nitrite**, purification is challenging. Low-temperature column chromatography on silica gel using a non-polar eluent may be attempted, but decomposition is likely. For many applications, the crude product or a solution of the in-situ generated **phenyl nitrite** is used directly.

Synthesis Workflow Diagram

General Synthesis of Aryl Nitrites

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Caption: General workflow for the synthesis of aryl nitrites.

Spectroscopic Characterization

Direct spectroscopic analysis of **phenyl nitrite** is complicated by its instability. The following data is based on a combination of experimental studies on matrix-isolated **phenyl nitrite** and computational predictions for related aryl nitrites.

Infrared (IR) Spectroscopy

Infrared spectra of **phenyl nitrite** have been obtained in a solid argon matrix.[3] The key vibrational frequencies are associated with the O-N=O group. The spectra confirm the existence of both cis and trans conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for **phenyl nitrite** has been published. However, based on data for other aryl nitrites, the following characteristic shifts can be predicted:

- ^1H NMR: The aromatic protons would be expected to resonate in the range of 7.0-8.0 ppm. The protons ortho to the -ONO group would likely be the most deshielded.
- ^{13}C NMR: The aromatic carbons would appear in the typical range of 120-150 ppm. The carbon directly attached to the oxygen of the nitrite group (C-O) would be expected to have a chemical shift in the region of 150-160 ppm.

Mass Spectrometry (MS)

Experimental mass spectra of **phenyl nitrite** are not readily available. The fragmentation of aryl nitrites under electron ionization would likely involve the following key fragmentation pathways:

- Loss of NO: A prominent peak corresponding to the phenoxy radical cation ($[\text{M} - \text{NO}]^+$).
- Loss of NO_2 : A peak corresponding to the phenyl cation ($[\text{M} - \text{NO}_2]^+$).
- Formation of the phenyl cation: A fragment at m/z 77.

Chemical Reactivity

Phenyl nitrite is a highly reactive molecule susceptible to decomposition and reactions with a variety of reagents.

Decomposition

- **Thermal Decomposition:** **Phenyl nitrite** is thermally labile and readily decomposes. The primary decomposition pathway is the homolytic cleavage of the O-NO bond to form a phenoxy radical and nitric oxide.
- **Photochemical Decomposition:** **Phenyl nitrite** is an important intermediate in the photodissociation of nitrobenzene.[2] Upon UV irradiation, it can decompose through several pathways, including the formation of phenoxy radicals and nitric oxide.

Hydrolysis

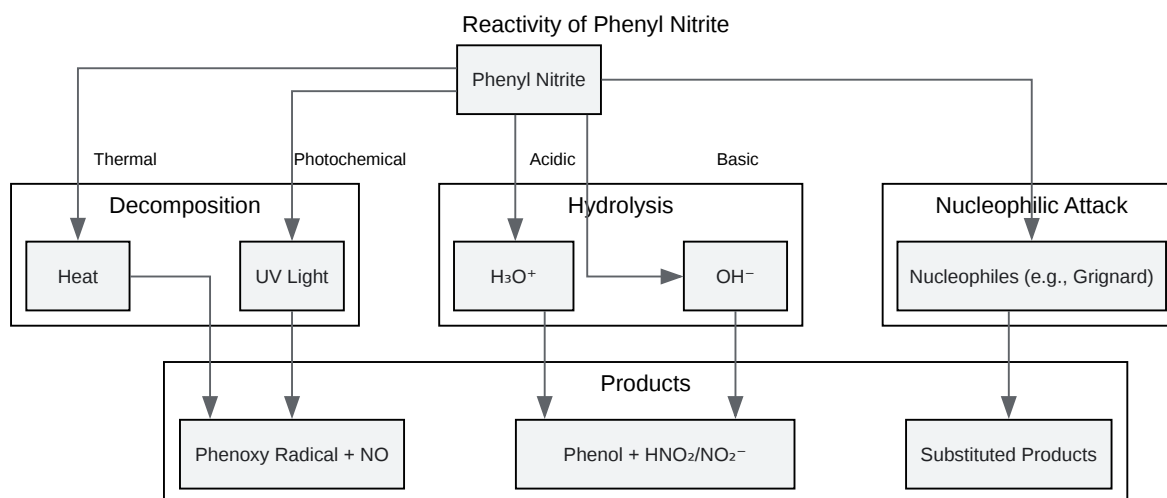
Aryl nitrites can undergo hydrolysis under both acidic and basic conditions to yield the corresponding phenol and nitrous acid (or its conjugate base, nitrite).

- **Acid-Catalyzed Hydrolysis:** The reaction is initiated by protonation of the nitrite oxygen, making the nitrogen atom more electrophilic and susceptible to nucleophilic attack by water.
- **Base-Catalyzed Hydrolysis:** Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the nitrogen atom of the nitrite group.

Reactions with Nucleophiles

The electrophilic nitrogen atom of the nitrite group is susceptible to attack by various nucleophiles. For example, reactions with Grignard reagents can lead to the formation of N-substituted products after rearrangement.

Reactivity Flowchart



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Caption: Key reactions of **phenyl nitrite**.

Biological Significance

Direct studies on the biological activity, signaling pathways, and metabolism of **phenyl nitrite** are limited. However, its potential role can be inferred from the known biological activities of nitrites and the metabolism of related aromatic compounds.

Potential Biological Roles

Nitrite ions are known to be endogenous signaling molecules, primarily through their reduction to nitric oxide (NO), a key regulator of numerous physiological processes. It is plausible that under certain physiological conditions, **phenyl nitrite** could be formed and act as a localized source of NO or participate in other signaling cascades.

Metabolism

The metabolism of **phenyl nitrite** in biological systems has not been explicitly studied. However, it is likely to be rapidly hydrolyzed to phenol and nitrite by esterases or non-

enzymatically. Phenol is a known xenobiotic that undergoes further metabolism in the liver, primarily through conjugation with glucuronic acid or sulfate. The released nitrite would enter the systemic nitrite pool. The metabolism of many nitroaromatic compounds involves the reduction of the nitro group, a pathway that could also be relevant for nitrite esters.^[3]

Toxicology

The toxicology of **phenyl nitrite** is not well-documented. However, based on its structure and likely metabolic products, potential toxic effects could arise from:

- **Phenol Toxicity:** High concentrations of phenol are cytotoxic.
- **Nitrite Toxicity:** Excess nitrite can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.
- **Formation of Reactive Species:** As a source of nitric oxide and phenoxy radicals, **phenyl nitrite** could contribute to oxidative and nitrosative stress.

Safety and Handling

Given its instability and the potential toxicity of its decomposition products, **phenyl nitrite** should be handled with extreme caution.

- **In situ Generation:** Whenever possible, **phenyl nitrite** should be generated and used in situ to avoid isolation and storage.
- **Low Temperature:** All manipulations should be carried out at low temperatures to minimize decomposition.
- **Protection from Light:** Reactions involving **phenyl nitrite** should be protected from light to prevent photochemical decomposition.
- **Inert Atmosphere:** Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
- **Personal Protective Equipment (PPE):** Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

Phenyl nitrite is a reactive and unstable molecule with significance as a chemical intermediate. While a comprehensive experimental characterization of its properties remains challenging, a combination of computational methods, matrix isolation studies, and analogy to related compounds provides valuable insights. For researchers in drug development and related fields, understanding the synthesis, reactivity, and potential biological implications of **phenyl nitrite** is crucial for harnessing its chemistry and mitigating potential risks. Further research into its transient existence and reactivity in complex systems will continue to shed light on the multifaceted roles of this intriguing molecule.

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